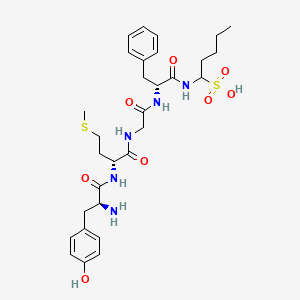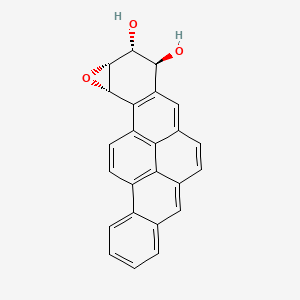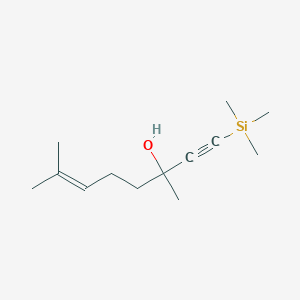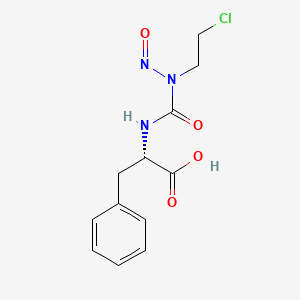
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(2-aminoethyl)-, (2-chloroethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester is a complex chemical compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Phosphorodiamidic Acid Core: This step involves the reaction of phosphorus oxychloride with an appropriate amine to form the phosphorodiamidic acid core.
Introduction of the Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through nucleophilic substitution reactions. This is typically achieved by reacting the phosphorodiamidic acid core with 2-chloroethylamine hydrochloride under controlled conditions.
Final Esterification: The final step involves esterification to introduce the (2-chloroethyl) ester group. This is usually done using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodiamidic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphorodiamidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorodiamidic acids.
Aplicaciones Científicas De Investigación
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological pathways.
Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparación Con Compuestos Similares
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.
Chloroethylamines: These compounds contain chloroethyl groups and are used in similar applications, but they lack the phosphorodiamidic acid core.
Phosphoramidates: These compounds have a similar phosphorus-nitrogen bond but differ in their ester groups, affecting their chemical properties and uses.
Propiedades
Número CAS |
78218-78-7 |
|---|---|
Fórmula molecular |
C8H19Cl3N3O2P |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
N'-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H19Cl3N3O2P/c9-1-6-14(7-2-10)17(15,13-5-4-12)16-8-3-11/h1-8,12H2,(H,13,15) |
Clave InChI |
HMDKEUAXBRCIOC-UHFFFAOYSA-N |
SMILES canónico |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
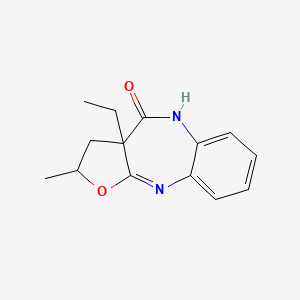

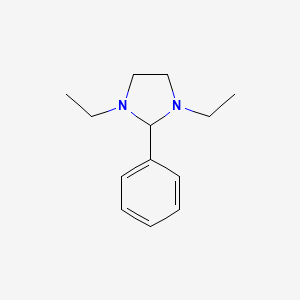
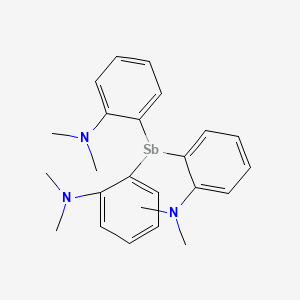
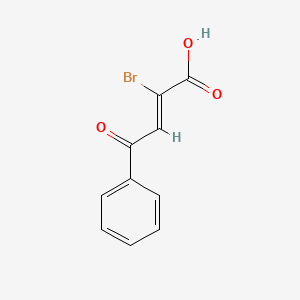
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
